Cas no 1269755-42-1 (Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate)

Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate
- AVWJDOYUECNADH-UHFFFAOYSA-N
- 3-Piperidinecarboxylic acid, 5-hydroxy-1-(phenylmethyl)-, methyl ester
- Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate
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- インチ: 1S/C14H19NO3/c1-18-14(17)12-7-13(16)10-15(9-12)8-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
- InChIKey: AVWJDOYUECNADH-UHFFFAOYSA-N
- ほほえんだ: OC1CN(CC2C=CC=CC=2)CC(C(=O)OC)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 276
- トポロジー分子極性表面積: 49.8
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1797859-1g |
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate |
1269755-42-1 | 98% | 1g |
¥3018.00 | 2024-08-09 |
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate 関連文献
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Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylateに関する追加情報
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate (CAS No. 1269755-42-1): A Comprehensive Overview
Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate (CAS No. 1269755-42-1) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate.
The molecular structure of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate is composed of a piperidine ring with a benzyl group and a hydroxy group attached to the 1 and 5 positions, respectively. The carboxylate moiety is esterified with a methyl group, contributing to its overall stability and solubility. This unique arrangement of functional groups imparts specific chemical and biological properties that make it an interesting target for further investigation.
Recent studies have focused on the synthesis and optimization of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate. One notable approach involves the use of palladium-catalyzed cross-coupling reactions to efficiently construct the benzyl-substituted piperidine scaffold. This method has been shown to offer high yields and excellent regioselectivity, making it a preferred route for large-scale production. Additionally, alternative synthetic strategies, such as organocatalytic approaches and asymmetric synthesis, have been explored to enhance the enantioselectivity and stereoselectivity of the final product.
In terms of its biological activity, Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate has been investigated for its potential as a modulator of various biological pathways. Preliminary studies have indicated that this compound exhibits selective binding to specific receptors, which could be leveraged for therapeutic applications. For instance, research has shown that Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate can modulate G-protein coupled receptors (GPCRs), which are key targets in the treatment of neurological disorders and cardiovascular diseases.
Moreover, the pharmacological profile of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate has been evaluated in preclinical models. In vitro assays have demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties, which are crucial for addressing conditions such as chronic inflammation and oxidative stress. These findings suggest that Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate could serve as a lead compound for the development of new drugs targeting these pathways.
Clinical trials are currently underway to assess the safety and efficacy of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate in human subjects. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These preliminary findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In addition to its therapeutic potential, Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate has also been studied for its use in diagnostic applications. Its unique chemical properties make it suitable for labeling and imaging techniques, which can aid in the early detection and monitoring of various diseases. For example, researchers have developed conjugates of Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate with fluorescent dyes or radiolabels to enhance their visibility in imaging studies.
The future prospects for Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate are promising. Ongoing research aims to further optimize its chemical structure to improve its pharmacokinetic properties and reduce potential side effects. Additionally, efforts are being made to explore new delivery methods that can enhance its bioavailability and target specificity.
In conclusion, Methyl 1-benzyl-5-hydroxypiperidine-3-carboxylate (CAS No. 1269755-42-1) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents. As research in this area continues to advance, it is likely that new insights and opportunities will emerge, further solidifying the importance of this compound in the scientific community.
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